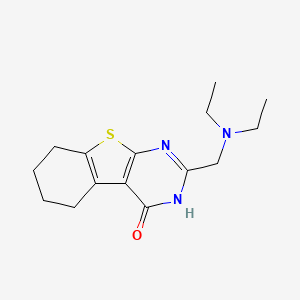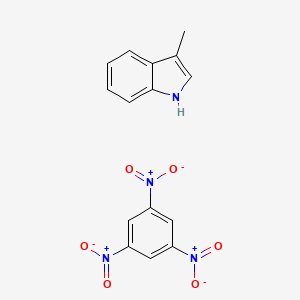
L-leucyl-L-glutaminyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-leucyl-L-glutaminyl-L-proline is a tripeptide consisting of L-leucyl, L-glutaminyl, and L-proline residues joined in sequence. This compound is known for its role as a metabolite and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-leucyl-L-glutaminyl-L-proline typically involves the stepwise coupling of the amino acids L-leucine, L-glutamine, and L-proline. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt to facilitate the formation of peptide bonds. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is favored for its efficiency and ability to produce large quantities of peptides with high purity. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as HPLC .
化学反应分析
Types of Reactions
L-leucyl-L-glutaminyl-L-proline can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modified peptides with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield reduced peptides with free thiol groups .
科学研究应用
L-leucyl-L-glutaminyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of peptide-based materials and as a reagent in various biochemical assays.
作用机制
The mechanism of action of L-leucyl-L-glutaminyl-L-proline involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific context and application .
相似化合物的比较
Similar Compounds
L-glutaminyl-L-leucyl-L-proline: A similar tripeptide with a different sequence of amino acids.
L-leucyl-L-proline: A dipeptide consisting of L-leucine and L-proline.
L-glutaminyl-L-proline: A dipeptide consisting of L-glutamine and L-proline.
Uniqueness
L-leucyl-L-glutaminyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and functions. Its role as a metabolite and its applications in various fields make it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
17662-52-1 |
|---|---|
分子式 |
C16H28N4O5 |
分子量 |
356.42 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N4O5/c1-9(2)8-10(17)14(22)19-11(5-6-13(18)21)15(23)20-7-3-4-12(20)16(24)25/h9-12H,3-8,17H2,1-2H3,(H2,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |
InChI 键 |
CQGSYZCULZMEDE-SRVKXCTJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


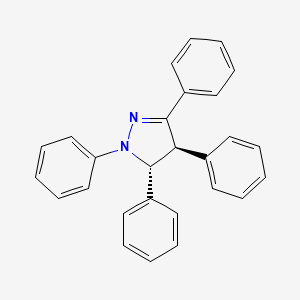

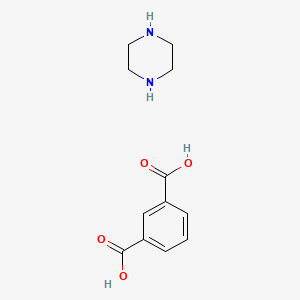

![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
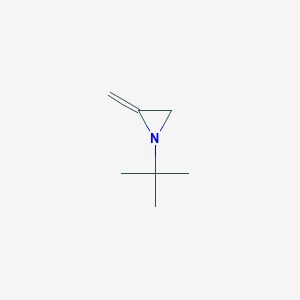
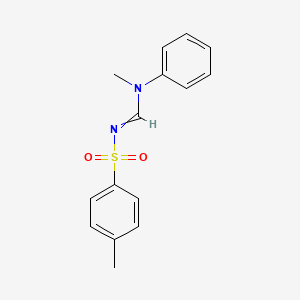
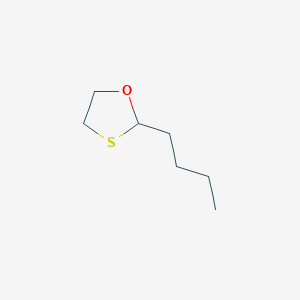
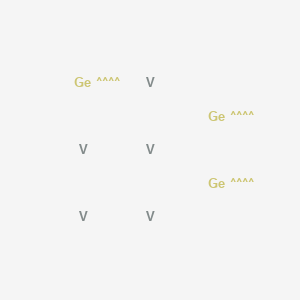


![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
